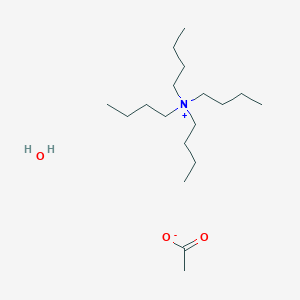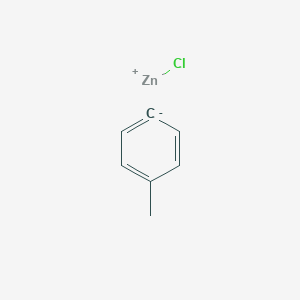![molecular formula C19H16O2 B14367534 5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one CAS No. 92776-59-5](/img/structure/B14367534.png)
5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one is a compound that belongs to the class of bicyclic structures. These structures are known for their rigidity and unique chemical properties, making them valuable in various fields of scientific research and industrial applications. The compound features a bicyclo[2.1.1]hexane core, which is a saturated bicyclic structure, and a diphenylethenyl group, which adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, where photochemistry is used to create new building blocks. This method is efficient and modular, allowing for the creation of various derivatives of the bicyclo[2.1.1]hexane structure .
Industrial Production Methods
Industrial production of this compound can be challenging due to the need for specialized equipment and conditions. The use of photochemical reactions on a large scale requires careful control of reaction parameters to ensure high yields and purity. Additionally, the use of toxic reagents, such as stannane, can complicate the process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic core or the diphenylethenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can produce a wide range of substituted bicyclo[2.1.1]hexane derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The compound can also participate in cycloaddition reactions, forming new bonds and modifying the activity of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[1.1.1]pentane: This compound is another example of a rigid bicyclic structure, but it has a different ring size and substitution pattern
Uniqueness
5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one is unique due to its combination of a rigid bicyclic core and a diphenylethenyl group. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
92776-59-5 |
|---|---|
Fórmula molecular |
C19H16O2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
5-(2,2-diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one |
InChI |
InChI=1S/C19H16O2/c20-19-17-12-18(21-19)16(17)11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16-18H,12H2 |
Clave InChI |
ZLANRGKBRWHXRR-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C1OC2=O)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


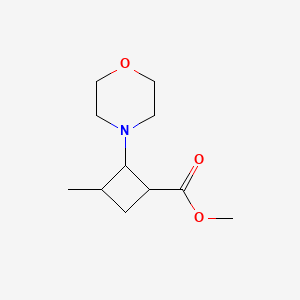
![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)
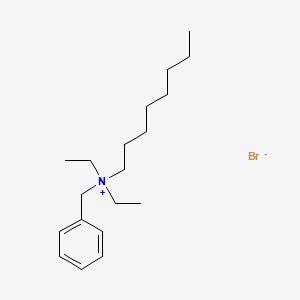
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
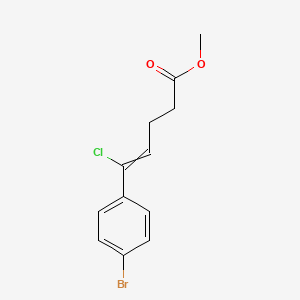
![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)
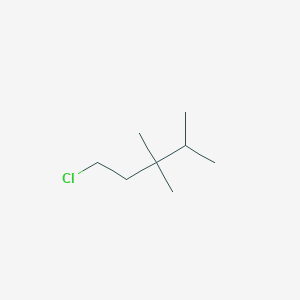
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
